2,5-difluoro-4-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)aniline
Overview
Description
2,5-Difluoro-4-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)aniline is a chemical compound known for its significant biological activity. It is often referred to by its research code, DCC-2618, and is recognized for its role as a potent inhibitor of certain protein kinases, particularly c-Kit and PDGFR . This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, especially in cancer treatment.
Preparation Methods
The synthesis of 2,5-difluoro-4-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)aniline involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate precursors to form the 1-methyl-1H-pyrazol-4-yl moiety.
Coupling with pyridine: The pyrazole derivative is then coupled with a pyridine ring through a suitable linker.
Introduction of the difluoroaniline group:
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2,5-Difluoro-4-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, to form various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Difluoro-4-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its inhibitory effects on protein kinases, making it a valuable tool in cell signaling research.
Mechanism of Action
The mechanism of action of 2,5-difluoro-4-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)aniline involves the inhibition of protein kinases, particularly c-Kit and PDGFR. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways. This inhibition leads to the suppression of cell proliferation and survival, making it effective against certain types of cancer .
Comparison with Similar Compounds
2,5-Difluoro-4-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)aniline can be compared with other kinase inhibitors such as imatinib and sunitinib. While imatinib and sunitinib are also effective against c-Kit and PDGFR, this compound has shown efficacy against multiple clinical forms of mutations resistant to these inhibitors .
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
Sunitinib: Another kinase inhibitor used for treating renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: A kinase inhibitor used for treating liver, kidney, and thyroid cancers.
Properties
IUPAC Name |
2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O/c1-21-8-9(7-20-21)14-4-10(2-3-19-14)22-15-6-11(16)13(18)5-12(15)17/h2-8H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZAHCBQARBRTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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